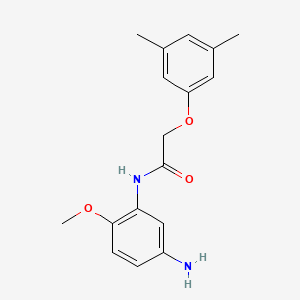

N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

Chemical Structure and Properties N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS: 1020054-32-3) is an acetamide derivative with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol . Its structure features:

- A 5-amino-2-methoxyphenyl group linked to the acetamide nitrogen.

- A 3,5-dimethylphenoxy group attached to the carbonyl carbon via an ether linkage.

- Hydrogen-bonding sites (amino and carbonyl groups) that influence its solid-state geometry and solubility .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-6-12(2)8-14(7-11)22-10-17(20)19-15-9-13(18)4-5-16(15)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGONIVXFUFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxyphenol and 3,5-dimethylphenol.

Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and etherification, to form an intermediate compound.

Acetylation: The intermediate compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of “N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide” may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to achieve desired reaction outcomes.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity to produce physiological effects.

Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Physicochemical Data

- XlogP : ~2.8 (indicative of moderate hydrophobicity) .

- Topological Polar Surface Area (TPSA) : 73.6 Ų, suggesting moderate solubility in polar solvents .

- Synthesis: Typically prepared via nucleophilic substitution or condensation reactions, similar to other phenoxyacetamide derivatives .

Applications and Toxicity The compound has been studied in environmental toxicology, where it demonstrated lower microbial toxicity compared to its nitro-substituted analogs (e.g., 3-nitro-4-methoxyaniline), causing only <50% inhibition of methanogens at concentrations up to 25 μM .

Structural Analogs and Isomers

Key Observations :

- Halogenation : Chlorinated analogs (e.g., CAS 315713-34-9) exhibit higher toxicity, likely due to reactive intermediates during degradation .

Key Observations :

- The target compound’s amino and methoxy groups reduce electrophilicity, contributing to its lower toxicity compared to nitro- or halogenated analogs .

- Unlike radiosensitizers (e.g., 19h), the target compound lacks halogen substituents, which are critical for DNA damage enhancement .

Key Observations :

- Phenoxyacetamide derivatives with electron-withdrawing groups (e.g., -CN, -Br) often require harsher conditions but achieve higher yields due to stabilized intermediates .

- The target compound’s synthesis likely mirrors methods for other acetamides but lacks published optimization data.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, a compound with the molecular formula and a molecular weight of 300.35 g/mol, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves several steps:

- Starting Materials : The synthesis begins with 5-amino-2-methoxyphenol and 3,5-dimethylphenol.

- Formation of Intermediate : Reactions such as nitration, reduction, and etherification yield an intermediate compound.

- Acetylation : The intermediate undergoes acetylation using acetic anhydride or acetyl chloride to form the final product.

The biological activity of N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing physiological effects.

- Cellular Processes : It affects processes like apoptosis, proliferation, and differentiation .

3.1 Antimicrobial Properties

Research indicates that N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it shows significant inhibition against gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

3.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving cancer cell lines, it was found to induce apoptosis in tumor cells while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.

4. Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

5. Future Directions

Further research is warranted to explore the full therapeutic potential of N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide. Key areas include:

- In Vivo Studies : To evaluate efficacy and safety in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by the compound.

- Formulation Development : To enhance bioavailability and therapeutic efficacy through novel delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.